molecular formula C13H13BrO2 B13527887 rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid

rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid

Cat. No.: B13527887
M. Wt: 281.14 g/mol
InChI Key: AGOSLVFYJGUROH-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3R)-7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid: is a complex organic compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid typically involves multiple steps. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,3R)-7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(1R,3R)-7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can disrupt various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: rac-(1R,3R)-7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

(1'R,4R)-6-bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C13H13BrO2/c14-9-4-3-8-2-1-5-13(10(8)6-9)7-11(13)12(15)16/h3-4,6,11H,1-2,5,7H2,(H,15,16)/t11-,13-/m0/s1

InChI Key

AGOSLVFYJGUROH-AAEUAGOBSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2)Br)[C@]3(C1)C[C@H]3C(=O)O

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C3(C1)CC3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.